4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one
Description
Properties
CAS No. |
89114-11-4 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H15NO3/c1-20-14-9-7-12(8-10-14)11-15-16(18-21-17(15)19)13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI Key |
SIEBCTZNYNYVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound’s structure features a 1,2-oxazol-5(2H)-one core with a phenyl group at position 3 and a (4-methoxyphenyl)methyl moiety at position 4. Retrosynthetically, the molecule can be dissected into two key fragments:
- A β-ketoester precursor bearing phenyl and 4-methoxybenzyl groups.
- A pre-formed isoxazolone intermediate amenable to alkylation or reduction.
Route 1: Cyclization of a Pre-Functionalized β-Ketoester
This method involves synthesizing ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate, followed by cyclization with hydroxylamine.
Synthesis of the β-Ketoester
Ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate) undergoes α-alkylation with 4-methoxybenzyl bromide under basic conditions. A representative procedure is as follows:
- Deprotonation : Ethyl benzoylacetate (1.92 g, 10 mmol) is dissolved in anhydrous THF and treated with sodium hydride (60% dispersion, 0.48 g, 12 mmol) at 0°C.
- Alkylation : 4-Methoxybenzyl bromide (2.18 g, 11 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (hexanes/ethyl acetate = 4:1) to yield ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate as a pale yellow oil (3.02 g, 85%).
Cyclization to Isoxazolone
The β-ketoester (3.02 g, 8.5 mmol) is refluxed with hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate (1.39 g, 17 mmol) in ethanol (50 mL) at 50°C for 6 hours. Concentration and purification by recrystallization (ethanol/water) affords the target compound as a white solid (2.11 g, 78%).
Characterization Data
- Molecular Formula : C₁₇H₁₅NO₃
- Molecular Weight : 281.30 g/mol
- ¹H NMR (CDCl₃) : δ 8.38 (d, J = 7.2 Hz, 2H, Ph), 7.52–7.48 (m, 3H, Ph), 7.06 (d, J = 8.6 Hz, 2H, Ar-OCH₃), 6.88 (d, J = 8.6 Hz, 2H, Ar-OCH₃), 3.82 (s, 3H, OCH₃), 3.76 (s, 2H, CH₂).
- HRMS (ESI) : m/z calcd for C₁₇H₁₅NO₃ [M + H]⁺: 282.1125; found: 282.1128.
Route 2: Knoevenagel Condensation Followed by Hydrogenation
This two-step approach involves forming a benzylidene intermediate, which is subsequently reduced to the benzyl derivative.
Synthesis of 4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one
3-Phenylisoxazol-5(4H)-one (1.61 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) are refluxed in isopropanol (20 mL) with piperidine (0.1 mL) for 5 hours. The product precipitates as a yellow solid, which is filtered and washed with cold isopropanol (1.98 g, 70%).
Hydrogenation of the Benzylidene Intermediate
The benzylidene derivative (1.98 g, 7 mmol) is dissolved in ethanol (30 mL) with 10% palladium on carbon (0.2 g). The mixture is stirred under hydrogen (1 atm) for 12 hours, filtered through Celite, and concentrated to yield the target compound as a white solid (1.61 g, 81%).
Comparative Data
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 78% | 57% |
| Purification Method | Recrystallization | Column Chromatography |
| Key Advantage | Direct route | Functional group tolerance |
Mechanistic Considerations
Cyclization of β-Ketoesters
Hydroxylamine attacks the carbonyl group of the β-ketoester, forming an oxime intermediate. Intramolecular cyclization and dehydration yield the isoxazolone ring. The stereoelectronic effects of the 4-methoxybenzyl group facilitate regioselective formation of the 1,2-oxazol-5(4H)-one tautomer.
Optimization and Challenges
Alkylation Efficiency
The α-alkylation of β-ketoesters requires stringent anhydrous conditions to prevent hydrolysis. Substoichiometric bases (e.g., NaH) minimize side reactions such as over-alkylation.
Scalability and Industrial Relevance
Route 1 is preferred for large-scale synthesis due to fewer steps and higher overall yield. The use of ethanol as a solvent aligns with green chemistry principles, minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-3-phenylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with different functional groups.
Scientific Research Applications
4-(4-Methoxybenzyl)-3-phenylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolone Derivatives
Comparison with Triazolone and Triazole Derivatives
Triazole and triazolone derivatives are pharmacologically significant due to their broad-spectrum biological activities.
Structural and Functional Differences
- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): This triazolone derivative exhibits antimicrobial, antitumor, and antihypertensive activities. Substituents like the 3-methoxyphenyl group further modulate bioavailability .
Antifungal/Antibiotic Triazoles () :
Triazole derivatives with 4-methoxyphenyl and dichlorophenyl substituents demonstrate antifungal and antibiotic activities. The triazole ring’s stability under physiological conditions may contribute to their efficacy, contrasting with the oxazolone’s lactone ring, which is prone to hydrolysis .
Data Table: Structural and Functional Comparison of Key Compounds
Biological Activity
4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one, also known as 4-(4-methoxybenzyl)-3-phenylisoxazol-5(2H)-one, is a compound belonging to the isoxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The chemical structure of 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one can be represented by its molecular formula and a molecular weight of approximately 281.30 g/mol. Its structure features an isoxazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 89114-11-4 |
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 4-[(4-methoxyphenyl)methyl]-3-phenylisoxazol-5-one |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.050 |
In a study examining the antibacterial properties of synthesized compounds, it was found that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of this compound were evaluated using a panel of cancer cell lines representing various types of cancer. The results indicated low cytotoxicity but some sensitivity in leukemia cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| K-562 (Leukemia) | 10 |
| HCT-15 (Colon Cancer) | >20 |
| SK-MEL-5 (Melanoma) | >20 |
The compound demonstrated selective activity against certain leukemia cells, suggesting potential for further development in cancer therapeutics .
The mechanism by which 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one exerts its biological effects involves interaction with specific molecular targets within microbial cells and cancerous tissues. It may inhibit key enzymes or receptors that are crucial for cellular survival and proliferation.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A comprehensive evaluation was performed on the antimicrobial activity of various isoxazole derivatives, including this compound. Results indicated that structural modifications could enhance antibacterial potency .
- Evaluation of Anticancer Properties : A screening assay conducted by the National Cancer Institute assessed the anticancer potential across multiple cell lines. The findings highlighted that while general cytotoxicity was low, certain lines showed promising sensitivity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules (e.g., substituted oxazolones or benzyl derivatives). Key steps include controlling temperature (e.g., reflux in ethanol or dichloromethane) and pH to favor cyclization. Catalysts like Lewis acids may enhance regioselectivity . Solvent polarity significantly impacts reaction kinetics; polar aprotic solvents (e.g., DMF) can stabilize intermediates but may complicate purification. Yield optimization often requires iterative adjustment of stoichiometry and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Look for methoxy protons (δ 3.7–3.9 ppm) and oxazolone ring protons (δ 5.5–6.5 ppm).
- ¹³C NMR : Confirm carbonyl groups (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm).
- IR Spectroscopy : Stretch frequencies for C=O (1650–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) validate functional groups.
Mass spectrometry (MS) should match the molecular ion peak with the theoretical molecular weight .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Use software suites like SHELXL or WinGX for refinement. Discrepancies in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Employ high-resolution data (≤ 0.8 Å) and check for hydrogen bonding patterns using graph-set analysis (e.g., Etter’s rules) to validate packing motifs . Cross-validate with spectroscopic data to confirm molecular conformation .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction pathways to minimize byproducts in the synthesis of this oxazolone derivative?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use HPLC or GC-MS to monitor intermediates and byproducts. For example, competing pathways may form regioisomers; introducing steric hindrance via substituents (e.g., ortho-methyl groups) can suppress undesired products . Computational modeling (DFT) aids in predicting transition states and optimizing reaction coordinates .
Q. How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may deactivate the oxazolone ring toward nucleophilic attack. Use Hammett σ constants to predict substituent effects: σₚ (OMe) = -0.27 suggests enhanced resonance stabilization. Experimental validation via Suzuki-Miyaura coupling or Ullmann reactions can probe electronic contributions .
Q. What advanced computational methods are suitable for modeling non-covalent interactions (e.g., π-stacking) in crystalline forms of this compound?
- Methodological Answer : Employ density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) to model van der Waals interactions. Crystal packing analysis using Mercury or CrystalExplorer can visualize π-π interactions (3.5–4.0 Å interplanar distances). Pair distribution function (PDF) analysis complements X-ray data for amorphous or poorly crystalline samples .
Q. How can researchers address discrepancies between theoretical and experimental dipole moments in polar derivatives of this compound?
- Methodological Answer : Use solvent-dependent DFT calculations (e.g., PCM model) to account for dielectric effects. Experimental dipole moments derived from Stark spectroscopy or microwave spectroscopy should be compared with gas-phase theoretical values. Discrepancies >10% may indicate conformational flexibility or solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
